molecular formula C12H26O B14448818 1-[(Hexan-3-yl)oxy]hexane CAS No. 79322-89-7

1-[(Hexan-3-yl)oxy]hexane

Cat. No.: B14448818
CAS No.: 79322-89-7
M. Wt: 186.33 g/mol
InChI Key: SEPDZALEHYOQDV-UHFFFAOYSA-N
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Description

1-[(Hexan-3-yl)oxy]hexane is an organic compound with the molecular formula C12H26O It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Hexan-3-yl)oxy]hexane typically involves the reaction of hexan-3-ol with hexyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

Hexan-3-ol+Hexyl bromideBaseThis compound+Sodium bromide\text{Hexan-3-ol} + \text{Hexyl bromide} \xrightarrow{\text{Base}} \text{this compound} + \text{Sodium bromide} Hexan-3-ol+Hexyl bromideBase​this compound+Sodium bromide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(Hexan-3-yl)oxy]hexane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ether group with other functional groups using reagents like hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Hydrogen halides (HX)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Alkyl halides

Scientific Research Applications

1-[(Hexan-3-yl)oxy]hexane has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.

    Biology: Employed in the study of membrane dynamics and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 1-[(Hexan-3-yl)oxy]hexane involves its interaction with various molecular targets and pathways. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ether linkage allows it to participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of surrounding molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Hexan-2-yl)oxy]hexane
  • 1-[(Hexan-4-yl)oxy]hexane
  • 1-[(Pentyl)oxy]hexane

Uniqueness

1-[(Hexan-3-yl)oxy]hexane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its position of the ether linkage and the length of the alkyl chains contribute to its solubility, reactivity, and interaction with other molecules, making it a valuable compound in various applications.

Properties

CAS No.

79322-89-7

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

1-hexan-3-yloxyhexane

InChI

InChI=1S/C12H26O/c1-4-7-8-9-11-13-12(6-3)10-5-2/h12H,4-11H2,1-3H3

InChI Key

SEPDZALEHYOQDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(CC)CCC

Origin of Product

United States

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